molecular formula C14H15NO3 B1427690 Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate CAS No. 900152-50-3

Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Cat. No. B1427690
CAS RN: 900152-50-3
M. Wt: 245.27 g/mol
InChI Key: QHDUUWCBGIIELM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials. It may also include yield percentages and reaction conditions .


Chemical Reactions Analysis

This involves identifying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, redox reactions, etc .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, polarity, and spectral data .

Mechanism of Action

Target of Action

Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate, also known as Methyl 1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylate, is a complex compound with potential therapeutic applications. These enzymes play crucial roles in various biochemical pathways and are considered promising targets for disease-modifying therapies .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, or covalent bonding . The compound’s interaction with its targets could lead to changes in the conformation or activity of these enzymes, thereby altering their function .

Biochemical Pathways

The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of BACE could reduce the formation of amyloid-beta (Aβ) plaques, a key feature of Alzheimer’s disease . Modulation of GSK3β activity could influence tau phosphorylation, another critical aspect of Alzheimer’s disease pathology . Additionally, the compound could affect other pathways related to neuroinflammation and neurogenesis .

Result of Action

The molecular and cellular effects of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound effectively inhibits BACE and modulates GSK3β activity, it could potentially reduce Aβ plaque formation and tau phosphorylation, respectively . This could result in improved neuronal function and reduced neurodegeneration .

Safety and Hazards

This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, reactivity, and environmental impact .

Future Directions

This could involve potential applications of the compound, areas of research interest, and any unsolved problems or unanswered questions related to the compound .

properties

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-12-7-5-11(6-8-12)10-15-9-3-4-13(15)14(16)18-2/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDUUWCBGIIELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743105
Record name Methyl 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

900152-50-3
Record name Methyl 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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